1,9-DIBROMONONANE-D18
Description
Significance of Isotopic Labeling in Advanced Organic Synthesis and Mechanism Elucidation
Isotopic labeling is a technique used to trace the journey of an isotope through a reaction or metabolic pathway. wikipedia.org By substituting specific atoms in a reactant with their isotopes, researchers can monitor the transformation of the labeled molecule, providing invaluable insights into the intricate steps of a chemical reaction. wikipedia.org This method is a prerequisite for a multitude of chemical, biochemical, and medicinal investigations. researchgate.netrsc.org The constraints of regiospecific labeling often necessitate synthetic strategies that differ from those used for their unlabeled counterparts. researchgate.netrsc.org
Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are particularly favored as they can be detected using non-invasive analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). wikipedia.org This allows for the detailed elucidation of reaction mechanisms and kinetics. symeres.com For instance, by observing the position of the isotopic label in the final products, chemists can deduce the stereochemical consequences of a reaction. researchgate.netrsc.orgslideshare.net
The Role of Deuterium in Modulating Molecular Properties for Research Applications
The substitution of hydrogen with deuterium, an isotope with double the mass, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. acs.org This increased bond strength can significantly impact a molecule's physicochemical properties. One of the most notable consequences is the kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. acs.org
This phenomenon has been successfully exploited in medicinal chemistry to enhance the metabolic stability of drugs. acs.orgresearchgate.net By replacing hydrogen atoms at sites of metabolic vulnerability, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and better efficacy. researchgate.netscientificupdate.com The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the therapeutic benefits of this approach. researchgate.netscientificupdate.com Beyond pharmaceuticals, deuterium labeling is also instrumental in drug metabolism and pharmacokinetic (DMPK) research, aiding in the study of metabolic pathways and bioavailability. symeres.com
Overview of Dibromoalkanes as Versatile Building Blocks in Organic Chemistry
Dibromoalkanes, particularly α,ω-dibromoalkanes with bromine atoms at the terminal positions of a carbon chain, are highly versatile building blocks in organic synthesis. vulcanchem.comwikipedia.org Their bifunctional nature, with two reactive bromine atoms that act as excellent leaving groups in nucleophilic substitution reactions, allows them to connect different molecular fragments. vulcanchem.com This makes them ideal for constructing a wide array of more complex molecules. wikipedia.org
These compounds are utilized in the synthesis of macrocyclic compounds, polymers, and various specialty organic chemicals. vulcanchem.comorganic-chemistry.org For example, 1,9-dibromononane (B1346018) is a key intermediate in the synthesis of macrocyclic lactones and can be used to introduce a nine-carbon spacer between functional groups. vulcanchem.com The reactivity of dibromoalkanes makes them suitable for a variety of reaction conditions, including those used in continuous flow manufacturing processes. vulcanchem.com
Rationale for Research on Fully Deuterated 1,9-Dibromononane (1,9-DIBROMONONANE-D18)
The study of this compound stems from the convergence of the principles of isotopic labeling and the synthetic utility of dibromoalkanes. As the fully deuterated analog of 1,9-dibromononane, this compound offers a unique tool for specific research applications where isotopic labeling is advantageous. vulcanchem.com
The primary rationale for its use lies in mass spectrometry and pharmacokinetic studies. vulcanchem.com The significant mass difference between the deuterated and non-deuterated versions allows for precise tracking of the molecule and its metabolites in biological systems. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds containing the nonane (B91170) backbone. Furthermore, it serves as a valuable internal standard in quantitative analytical methods. The synthesis and application of this compound are driven by the need for highly specific and sensitive tools to probe complex chemical and biological processes.
Properties
CAS No. |
150017-89-3 |
|---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
304.161 |
IUPAC Name |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
SMILES |
C(CCCCBr)CCCCBr |
Synonyms |
1,9-DIBROMONONANE-D18 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,9 Dibromononane D18
Strategies for Complete Deuteration of Long-Chain Alkanes
Achieving complete or "perdeuteration" of long-chain alkanes, the foundational structure of 1,9-dibromononane-d18, requires robust and efficient methods capable of activating and replacing all C-H bonds.
Direct H-D exchange is a powerful and straightforward synthetic approach for deuterium (B1214612) labeling. rsc.org It involves treating the non-deuterated parent compound with a deuterium source under conditions that promote the cleavage of C-H bonds and the formation of C-D bonds. However, the low reactivity of C(sp³)-H bonds in alkanes necessitates the use of potent catalytic or electrochemical systems. rsc.org
Transition metal catalysts are frequently employed to facilitate the H-D exchange reaction on saturated hydrocarbons. Heterogeneous catalysts are particularly useful due to their ease of separation from the reaction mixture. rsc.org A highly effective method for the multiple deuteration of linear alkanes involves the synergistic use of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) as a mixed catalyst system. rsc.orgrsc.org This reaction is typically performed using a mixture of deuterated isopropyl alcohol (i-PrOD-d8) and heavy water (D₂O), which acts as the deuterium source under relatively mild conditions. rsc.orgrsc.org
The proposed mechanism suggests that the transition metal catalysts facilitate the dedeuteration of the solvent to produce deuterium gas (D₂), which then participates in the C–H bond activation of the alkane. rsc.org Palladium on carbon (Pd/C) in D₂O, often activated by H₂ gas, has also been shown to be an efficient system for promoting extensive deuterium incorporation into the alkyl side chains of aromatic compounds, a process that can be adapted for alkanes. acs.org
Table 1: Catalytic Systems for Alkane Deuteration
| Catalyst System | Deuterium Source | Typical Conditions | Key Features |
|---|---|---|---|
| Pt/C and Rh/C (mixed) | i-PrOD-d8 / D₂O | Neutral, mild thermal conditions | Synergistic effect enhances deuteration efficiency for linear and cyclic alkanes. rsc.orgrsc.org |
| Pd/C | D₂O / H₂ (activator) | Thermal (e.g., 170°C) | Provides high deuterium enrichment on unactivated C-H bonds. acs.orgnih.gov |
Hydrogen-Deuterium Exchange Reactions for Saturated Systems
Electrochemical Deuteration Techniques with D₂O
Electrochemical methods offer a green and highly efficient alternative for deuteration, avoiding the need for expensive deuterated reagents or harsh chemical oxidants and reductants. xmu.edu.cn These techniques typically use heavy water (D₂O) as an inexpensive and readily available deuterium source. xmu.edu.cnoaepublish.com In a typical setup for the deuteration of an alkyl halide, a constant current is applied in a cell containing a cathode (e.g., lead), an anode, the substrate, and D₂O as the deuterium source. xmu.edu.cn The process involves the electrocatalytic splitting of D₂O to generate active deuterium species that react with the substrate. oaepublish.com
This approach has been successfully applied to the reductive deuteration of various compounds, demonstrating its potential for preparing fully deuterated alkanes from suitable precursors like dihaloalkanes. xmu.edu.cnoaepublish.com The efficiency and extent of deuteration can be controlled by optimizing parameters such as the electrode material and the applied current density. oaepublish.com For instance, higher current densities can accelerate the deuteration process, leading to fully deuterated products in shorter reaction times. oaepublish.com
An alternative to direct H-D exchange is the classical approach of constructing the target molecule through multi-step synthesis using smaller, commercially available or readily synthesized deuterated precursors. researchgate.net This method offers precise control over the location and extent of deuterium incorporation. For this compound, a plausible synthetic route would involve the initial synthesis of a fully deuterated C9 backbone, followed by terminal bromination.
One potential pathway could start with the coupling of smaller deuterated fragments. For example, techniques such as the Wittig reaction using deuterated phosphonium (B103445) ylides or Grignard reactions with deuterated alkyl halides can be employed to build the C9 chain. researchgate.net A more direct precursor would be fully deuterated 1,9-nonanediol (B147092) (1,9-nonanediol-d20). This deuterated diol could then be converted to this compound using standard brominating agents like phosphorus tribromide (PBr₃), mirroring the synthesis of its non-deuterated analogue. ontosight.ai
Recent advances in synthetic chemistry have produced novel methods for the highly selective deuteration of unactivated C(sp³)-H bonds, which could potentially be adapted for complete deuteration. Synergistic photocatalysis and hydrogen atom transfer (HAT) catalysis represents a practical and efficient strategy for H/D exchange. researchgate.netnih.gov This method can use inexpensive D₂O as the deuterium source to predictably deuterate remote tertiary, secondary, and even primary C(sp³)-H bonds. researchgate.netnih.gov
Another innovative approach involves cobalt-catalyzed hydrogen isotope exchange (HIE) using D₂ gas. nih.gov This system demonstrates unique selectivity for benzylic C(sp³)-H bonds but also shows capability for deuterating other alkyl C-H bonds, highlighting its potential for broader applications in alkane deuteration. nih.gov While designed for selectivity, the principles underlying these methods could inform the development of new strategies for achieving exhaustive deuteration under mild conditions.
Multi-step Synthesis from Pre-deuterated Precursors
Optimization of Reaction Pathways and Deuterium Incorporation Efficiency
The successful synthesis of this compound hinges on optimizing the reaction pathway to maximize the efficiency of deuterium incorporation. Several factors are critical to achieving near-complete deuteration.
Catalyst and Reagent Selection : In catalytic H-D exchange, the choice of catalyst is paramount. The mixed Pt/C and Rh/C system has been shown to be particularly effective for the multiple deuteration of alkanes. rsc.org For electrochemical methods, the cathode material significantly influences the reaction's success. xmu.edu.cn D₂O is consistently favored as the deuterium source due to its low cost and environmental friendliness. rsc.orgxmu.edu.cn
Reaction Conditions : Temperature, pressure, and reaction time are key variables. For heterogeneous catalysis, temperatures around 160-170°C are often required to activate the inert C-H bonds. rsc.orgnih.gov In electrochemical deuteration, the applied current density is a crucial parameter; studies have shown that increasing the current can dramatically accelerate the formation of the fully deuterated alkane over partially deuterated intermediates. oaepublish.com
Analysis of Deuterium Incorporation : The efficiency of the deuteration process is quantified by measuring the deuterium incorporation level. This is typically accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS). marquette.educhemrxiv.org These methods allow for the precise determination of the number and location of deuterium atoms in the final product. marquette.edu
Table 2: Factors Influencing Deuterium Incorporation Efficiency
| Parameter | Influence on Deuteration | Example |
|---|---|---|
| Catalyst Activity | Determines the rate and extent of H-D exchange. | Synergistic Pt/C-Rh/C system provides higher efficiency than single catalysts for alkane deuteration. rsc.org |
| Current Density (Electrochemical) | Controls reaction rate and product selectivity. | Increasing current from ~40 mA cm⁻² to ~120 mA cm⁻² can shift the product from a semi-deuterated alkyne to a fully deuterated alkane and reduce reaction time from 24h to 4h. oaepublish.com |
| Deuterium Source | Provides the deuterium atoms for exchange. | D₂O is a cost-effective and safe source, widely used in both catalytic and electrochemical methods. oaepublish.com |
| Temperature | Provides activation energy for C-H bond cleavage. | H-D exchange on unactivated C-H bonds using Pd/C often requires elevated temperatures (e.g., 170°C). nih.gov |
Isotopic Purity Assessment and Regioselectivity Control in Deuteration
The synthesis of isotopically labeled compounds such as this compound requires rigorous control over the incorporation of deuterium and subsequent verification of its atomic distribution and purity. For a per-deuterated, non-complex molecule like 1,9-dibromononane (B1346018), "regioselectivity control" is primarily concerned with ensuring the complete and uniform substitution of all hydrogen atoms with deuterium, rather than selectively deuterating specific positions in a molecule with varied chemical environments. The objective is to achieve an isotopic enrichment as close to 100% as possible across all 18 non-exchangeable positions.
The synthesis of this compound is not typically achieved by direct hydrogen isotope exchange (HIE) on the parent molecule due to the inertness of C-H bonds in alkanes. A more common and controlled strategy involves the synthesis from a fully deuterated precursor. A plausible synthetic route begins with a C9 precursor amenable to exhaustive deuteration, such as azelaic acid or its dimethyl ester. This precursor can be subjected to high-pressure catalytic reduction using deuterium gas (D₂) or reduced using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This yields the fully deuterated nonane-1,9-diol-d₂₀. Subsequent conversion of the terminal hydroxyl groups to bromides, for example, using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), affords the final product, this compound.
The critical aspect of this synthesis is the meticulous assessment of isotopic purity and the confirmation of complete deuteration at all possible sites. This is accomplished through a combination of modern analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Analysis of the molecular ion cluster in the mass spectrum provides a detailed view of the isotopic distribution. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br, in roughly equal abundance), results in a characteristic M, M+2, M+4 pattern. For a successfully synthesized batch of this compound, the most abundant species will correspond to molecules containing all 18 deuterium atoms. The presence of ions with lower masses (e.g., M-1, M-2) would indicate incomplete deuteration (d₁₇, d₁₆, etc.). Commercial batches often specify an isotopic purity, such as 98 atom % D, which reflects the high but imperfect level of deuteration achieved. cdnisotopes.comcromlab-instruments.es
Interactive Data Table: Theoretical Mass Spectrometric Data for 1,9-Dibromononane Isotope Analysis
This table illustrates the expected molecular ion peaks for different levels of deuteration, assuming the dibromo (⁷⁹Br/⁸¹Br) pattern.
| Compound Formula | Deuterium Atoms (n) | Isotopic Purity | Expected Molecular Weight (for ⁷⁹Br₂) |
| C₉H₁₈Br₂ | 0 | 0% D | ~284.0 |
| C₉H₁D₁₇Br₂ | 17 | 94.4% D | ~301.1 |
| C₉D₁₈Br₂ | 18 | 100% D | ~302.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming that deuteration has occurred at all possible carbon positions, thus verifying regiochemical uniformity.
¹H NMR: In a proton NMR spectrum of a highly pure sample of this compound, the characteristic signals of the non-deuterated compound would be almost entirely absent. chemicalbook.com The degree of deuteration can be quantified by comparing the integral of any residual proton signals against a known internal standard. The disappearance of peaks corresponding to all methylene (B1212753) groups (α, β, γ, etc.) is a primary indicator of successful per-deuteration.
²H NMR: Deuterium NMR (²H NMR) provides direct evidence of the incorporated deuterium. Since deuterium is NMR-active (spin I=1), a ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. For this compound, one would expect to see signals for all the chemically non-equivalent deuterated methylene groups, confirming their presence and location.
¹³C NMR: The ¹³C NMR spectrum is also a powerful tool for assessing deuteration. The resonance of a carbon atom bonded to deuterium is split into a multiplet (due to C-D coupling) and is shifted slightly upfield compared to a carbon bonded to hydrogen. In a proton-decoupled ¹³C NMR spectrum, these multiplets can be complex. However, with simultaneous proton and deuterium decoupling (¹³C{¹H, ²H}), the signals collapse into singlets, simplifying the spectrum and confirming the carbon backbone. The presence of any carbons without C-D coupling would indicate incomplete deuteration at that site.
Interactive Data Table: Summary of Expected NMR Spectroscopy Results for Purity Assessment
| NMR Technique | Expected Observation for High Purity this compound | Information Gained |
| ¹H NMR | Absence or significant reduction of all methylene proton signals. | Confirms high level of deuteration; allows quantification of residual protons. |
| ²H NMR | Presence of signals corresponding to all deuterated methylene groups. | Directly confirms the incorporation and location of deuterium atoms. |
| ¹³C NMR | Characteristic C-D coupling patterns and upfield shifts for all carbon atoms. | Verifies deuteration at each carbon position along the nonane (B91170) chain. |
Together, these analytical methods provide a comprehensive characterization of this compound, ensuring high isotopic purity and confirming that deuteration has been successfully controlled to encompass all 18 hydrogen positions uniformly.
Applications of 1,9 Dibromononane D18 in Mechanistic Organic Chemistry
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling
Deuterium labeling is a cornerstone technique for mapping the metabolic and chemical fate of molecules. nih.govnih.gov Incorporating stable heavy isotopes like deuterium into a molecule such as 1,9-dibromononane (B1346018) creates a labeled version that is chemically similar to the original but physically distinguishable. medchemexpress.comnih.gov This allows researchers to follow the molecule's backbone through a reaction, providing definitive evidence for proposed mechanisms.
The 18 deuterium atoms on the 1,9-DIBROMONAN-D18 molecule act as silent markers. When this compound is subjected to a chemical transformation, the location of the deuterium atoms in the resulting products and any captured intermediates can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This "isotopic fingerprint" allows chemists to trace the carbon skeleton's journey throughout the reaction. By identifying which atoms are where in the final products, one can infer the structure of transient intermediates and the nature of the transition states that the reaction proceeds through.
Isotopic labeling with 1,9-DIBROMONANE-D18 provides an unambiguous method for determining which specific bonds are formed or broken during a reaction. If a reaction mechanism proposes the cleavage of a carbon-hydrogen bond, substituting that hydrogen with deuterium will have a significant, measurable impact on the reaction rate. By comparing the reaction of the deuterated and non-deuterated compounds, researchers can confirm whether a specific C-H/C-D bond is involved in the mechanism. princeton.edu This is particularly useful in distinguishing between different possible pathways, such as various types of elimination or substitution reactions that could occur at the bromine-bearing carbons.
Tracing Reaction Intermediates and Transition States
Kinetic Isotope Effect (KIE) Studies with Deuterated Substrates
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orgchemeurope.com It is one of the most sensitive probes of a reaction's mechanism, providing detailed information about the rate-determining step. libretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). chemeurope.com
A primary kinetic isotope effect is observed when the isotopically labeled bond is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H/C-D bonds, the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. This results in a slower reaction and a "normal" KIE (kH/kD > 1), typically in the range of 2–8. princeton.edulibretexts.org
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orgchemeurope.com These effects are generally much smaller than primary KIEs. They can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the transition state. For instance, in a substitution reaction involving 1,9-DIBROMONONANE-D18, a KIE measured at the carbon adjacent to the C-Br bond (the α-carbon) can help distinguish between SN1 and SN2 mechanisms. wikipedia.org
Table 1: Illustrative Deuterium KIE Values for Hypothetical Reactions of a Bromoalkane This table presents typical KIE values that could be expected if this compound were used in these classic reaction types.
| Reaction Type | Labeled Position | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| E2 Elimination | β-carbon (C-D bond broken) | ~4-7 | Primary KIE; C-H/D bond cleavage occurs in the rate-determining step. princeton.edu |
| E1 Elimination | β-carbon | ~1.0-1.2 | Secondary KIE; C-H/D bond is not broken in the rate-determining step. princeton.edu |
| SN1 Substitution | α-carbon | ~0.9-1.0 (Inverse) | Secondary KIE; Hybridization changes from sp3 to sp2 in the transition state. wikipedia.org |
Table 2: Correlation of KIE Magnitude with Mechanistic Information
| Observed kH/kD | Interpretation |
|---|---|
| > 2 | Strong evidence for a primary KIE; C-H/D bond cleavage is part of the rate-determining step. epfl.ch |
| 1 - 2 | Small primary KIE or a secondary KIE; may indicate a non-linear transition state or that C-H/D bond cleavage is not fully rate-limiting. princeton.edu |
| ≈ 1 | No significant KIE; C-H/D bond is not broken or formed in the rate-determining step. |
In some hydrogen transfer reactions, an anomalously large primary KIE is observed, with kH/kD values significantly exceeding the semi-classical maximum of around 7-8 at room temperature. Such large effects are considered a hallmark of quantum mechanical tunneling. nih.gov Tunneling occurs when a particle (in this case, a proton or deuteron) passes through an energy barrier rather than acquiring enough energy to go over it. Because of its lower mass, hydrogen is much more likely to tunnel than deuterium. If a reaction involving this compound were to exhibit an exceptionally large KIE, it would strongly indicate that the reaction proceeds via a tunneling mechanism, providing deep insight into the quantum dynamics of the process. nih.gov
Correlation of KIEs with Reaction Rate-Determining Steps
Stereochemical Investigations Facilitated by Deuterium Labeling
Deuterium labeling is a cornerstone technique in the field of stereochemistry, offering profound insights into the three-dimensional arrangement of atoms in molecules and how this arrangement changes during a chemical reaction. youtube.comcymitquimica.com The substitution of hydrogen with its heavier isotope, deuterium, introduces a subtle but measurable change that can be tracked using various spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.com In the context of this compound, the presence of eighteen deuterium atoms provides a clear signal for monitoring the fate of the nonane (B91170) backbone in chemical transformations.
The primary utility of this compound in stereochemical investigations lies in its ability to act as a tracer in reactions where the stereocenter's configuration is established or altered. The carbon-deuterium (C-D) bond is slightly stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect (KIE), can influence the rate of reactions involving the cleavage of these bonds, thereby providing evidence for specific mechanistic steps.
While specific research studies detailing stereochemical investigations using this compound are not extensively documented in publicly available literature, its application can be inferred from general principles of deuterium labeling in stereochemical analysis. For instance, in reactions involving elimination or substitution at the alpha-carbon to the bromine atoms, the use of the deuterated compound could help distinguish between different mechanistic pathways (e.g., E1 vs. E2, SN1 vs. SN2) by analyzing the stereochemistry of the resulting products and measuring the KIE.
In the study of cyclization reactions, where the bifunctional nature of 1,9-dibromononane is utilized to form cyclic compounds, the deuterated version would be invaluable. The stereochemical course of the cyclization, whether it proceeds with retention or inversion of configuration at the carbon atoms bearing the bromine, can be unequivocally determined by analyzing the stereochemistry of the deuterated cyclic product.
Furthermore, in the synthesis of complex molecules where 1,9-dibromononane serves as a building block, its deuterated form allows for the precise tracking of the nonane unit throughout a multi-step synthesis. This is particularly crucial for confirming the retention of stereochemistry at specific centers or for understanding rearrangements that might occur.
Table 1: Potential Stereochemical Investigations Using this compound
| Type of Investigation | Reaction Example | Information Gained from Deuterium Labeling |
| Distinguishing Reaction Mechanisms | Nucleophilic Substitution (e.g., with a chiral nucleophile) | Determination of SN1 vs. SN2 pathway based on stereochemical outcome (inversion or racemization) and KIE. |
| Elucidating Cyclization Pathways | Intramolecular cyclization to form a nine-membered ring | Determination of the stereospecificity of the ring-closing step. |
| Probing Rearrangement Reactions | Acid- or base-catalyzed rearrangements | Tracking the movement of the deuterated backbone to understand the rearrangement mechanism. |
| Conformational Analysis | Solid-state NMR studies of inclusion compounds | Understanding the conformation and dynamics of the nonane chain within a constrained environment. researchgate.net |
The insights gained from such studies are critical for the rational design of stereoselective syntheses. By understanding the mechanistic details that govern the stereochemical outcome of a reaction, chemists can develop new synthetic methods that produce a single desired stereoisomer of a target molecule. This is of paramount importance in fields such as medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.
Role of 1,9 Dibromononane D18 in Advanced Materials Research
Deuterated Monomers for Polymer Synthesis
The use of deuterated monomers like 1,9-dibromononane-d18 is a cornerstone of contemporary polymer science. Isotopic labeling, which involves substituting hydrogen atoms with their heavier isotope, deuterium (B1214612), provides a powerful and non-invasive tool for researchers. alfa-chemistry.com While the chemical properties remain nearly identical, the significant mass difference allows for precise tracking and analysis using various spectroscopic techniques. this compound, with its two reactive bromide end-groups, can act as a difunctional monomer or chain extender in polymerization reactions, such as polycondensation, to produce long-chain polymers where the nonane-d18 segment is incorporated into the backbone.
Synthesis of Isotopically Labeled Polymers for Structural Characterization
The synthesis of polymers using this compound results in macromolecules that are "tagged" with a stable isotope. This isotopic labeling is invaluable for detailed structural characterization. alfa-chemistry.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily distinguish the deuterated segments from the rest of the polymer or from non-deuterated polymers in a blend. alfa-chemistry.compnas.org
This selective labeling allows scientists to:
Trace Metabolic Pathways: In biomedical and biological research, isotope-labeled polymers can be used to follow metabolic processes within organisms.
Elucidate Polymerization Mechanisms: By tracking the incorporation of deuterated monomers, researchers can gain insights into the kinetics and mechanisms of polymerization reactions.
Characterize Complex Architectures: In copolymers or blends, selective deuteration helps to identify and analyze the distribution and conformation of specific polymer chains. For instance, segmental isotopic labeling can restrict NMR-visible signals to specific parts of a large protein polymer, simplifying complex spectra and allowing for detailed structural analysis of targeted regions. pnas.org
Impact of Deuteration on Polymer Morphology and Phase Behavior Studies
While often assumed to be chemically identical, deuteration can subtly alter the physical properties of polymers, which in turn affects their morphology and phase behavior. nih.gov These changes stem from the increased atomic mass and slight differences in molecular volume and polarizability between protium (B1232500) (hydrogen) and deuterium. researchgate.netacs.org
Key research findings on the impact of deuteration include:
Thermal Properties: Studies on diketopyrrolopyrrole (DPP) polymers have shown that deuteration can increase the melting and crystallization temperatures. nih.govresearchgate.netacs.org Conversely, other studies on nonpolar polymers like polyethylene (B3416737) have reported a decrease in melting temperature upon deuteration. nih.gov
Phase Transitions: For stimuli-responsive polymers like poly(N-isopropylmethacrylamide) (pNIPMAM) microgels, deuteration of the monomer has been found to shift the volume phase transition temperature (VPTT) to higher temperatures by several degrees. mdpi.comcore.ac.uk This effect is attributed to changes in the strength of hydrogen bonds and hydrophobic interactions. mdpi.comcore.ac.uk
Morphology: In many cases, such as with certain conjugated polymers, deuteration of side chains does not significantly alter the material's bulk morphology, molecular packing, or charge mobility. nih.govresearchgate.netacs.org This allows it to be a powerful tool for techniques like neutron scattering without disrupting the fundamental electronic performance of the material. researchgate.netacs.org
| Polymer System | Observed Effect of Deuteration | Reference |
|---|---|---|
| Diketopyrrolopyrrole (DPP) Polymers | Increased melting and crystallization temperatures; no significant change in morphology or charge mobility. | nih.govresearchgate.netacs.org |
| Poly(N-isopropylmethacrylamide) (pNIPMAM) | Shift in Volume Phase Transition Temperature (VPTT) to higher temperatures. | mdpi.comcore.ac.uk |
| Polyethylene, Polystyrene | Lowered melting temperature due to reduced polarizability. | nih.gov |
Precursor in Supramolecular Chemistry and Macrocycle Formation
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.org Long-chain, difunctional molecules like 1,9-dibromononane (B1346018) are essential precursors in this field, acting as flexible linkers or "threads." frontiersin.orgresearchgate.net The deuterated version, this compound, serves the dual purpose of being a structural component and a label for analytical characterization, particularly for probing the dynamics of the resulting assemblies. um.esacs.org The formation of macrocycles—large cyclic molecules—often relies on the end-to-end cyclization of such linear precursors. nih.govwikipedia.orgacs.org
Construction of Pseudorotaxanes and Rotaxanes
Pseudorotaxanes and rotaxanes are mechanically interlocked molecules (MIMs) where a linear "thread" is passed through a macrocyclic "ring." researchgate.net this compound is an ideal candidate for the thread component. The synthesis often involves a "clipping" process, where the macrocycle is formed around the thread, or a "threading" approach where the pre-formed ring slides onto the thread before bulky "stopper" groups are attached to the ends of the thread to prevent disassembly.
The use of deuterated threads is particularly advantageous for studying the dynamics of these systems. For example, dynamic solid-state 2H NMR measurements using deuterium-labeled materials have been used to prove that the geometry of the interlocked components dictates their local dynamics within larger frameworks like metal-organic frameworks (MOFs). um.esacs.orgresearchgate.net
Self-Assembly Processes Involving Deuterated Long-Chain Linkers
The principle of self-assembly drives the spontaneous organization of molecules into stable, well-defined structures. aip.org Long-chain molecules with specific functional groups, known as linkers, are fundamental to this process. researchgate.netrsc.org When these linkers are deuterated, as with this compound, they become powerful tools for investigating the structure and behavior of the resulting assemblies. aip.org
For instance, long-chain surfactants are known to self-assemble into complex structures like wormlike micelles in aqueous solutions. researchgate.net The study of these processes is greatly enhanced by using deuterated components in conjunction with small-angle neutron scattering (SANS), which can reveal the size, shape, and arrangement of the micelles. researchgate.net Similarly, deuterated linkers are incorporated into DNA-based supramolecular architectures to study their helical assembly and photophysical properties. frontiersin.org
Isotopic Labeling for Neutron Scattering Applications in Materials Science
Neutron scattering is a uniquely powerful technique for studying the structure and dynamics of soft matter, including polymers and other advanced materials. stfc.ac.uk Unlike X-rays, which scatter from electron clouds, neutrons interact with atomic nuclei. stfc.ac.uk This property has a profound consequence: the scattering power of an atom is not related to its atomic number, and isotopes of the same element can have vastly different scattering cross-sections. stfc.ac.uknist.gov
The difference in neutron scattering length between hydrogen (protium) and deuterium is one of the largest among all isotope pairs, making deuterium labeling an essential tool in materials science. researchgate.netacs.orgaip.org By selectively replacing hydrogen with deuterium, researchers can manipulate the "contrast" in a neutron scattering experiment. sine2020.eu This allows them to highlight specific parts of a molecule or a complex assembly, effectively making other parts "invisible" to the neutrons. aip.orgvt.edu
This compound, being fully deuterated, is an ideal component for this purpose. When incorporated into a polymer chain, it provides strong contrast against a hydrogenated (protonated) background, or it can be used in a deuterated solvent to highlight protonated components of a system. aip.org This contrast variation technique is indispensable for:
Determining the conformation of polymer chains in solution and in the solid state. researchgate.net
Investigating the morphology of polymer blends and composites. rsc.org
Studying the structure of micelles, vesicles, and other self-assembled systems. aip.org
Probing the dynamics of molecules, from localized vibrations to large-scale diffusion. nih.gov
| Isotope | Coherent Scattering Length (b) [fm] | Scattering Cross-Section (σ = 4πb²) [barn] | Key Advantage in Neutron Scattering |
|---|---|---|---|
| Protium (¹H) | -3.74 | 1.76 | Negative scattering length provides strong contrast against deuterium. High incoherent scattering. |
| Deuterium (²H or D) | +6.67 | 5.59 | Positive scattering length and low incoherent scattering make it ideal for structural studies. |
Elucidating Polymer Dynamics and Conformation
The study of how polymer chains move, flex, and fold is critical to understanding the macroscopic properties of a material, such as its elasticity, viscosity, and thermal behavior. Deuterium-labeled molecules like this compound are instrumental in these investigations, primarily through solid-state deuterium NMR (²H-NMR) spectroscopy and neutron scattering techniques.
By selectively labeling parts of a polymer system, researchers can unambiguously monitor the dynamics of individual components. For instance, if this compound were used as a plasticizer or a segment within a copolymer, its deuterium signal would report exclusively on its own mobility without interference from the surrounding polymer chains.
Detailed Research Applications:
Segmental Motion Analysis with ²H-NMR: Solid-state ²H-NMR is highly sensitive to molecular motion on a timescale ranging from seconds to megahertz. The lineshape of the deuterium NMR spectrum is directly influenced by the reorientation of the carbon-deuterium (C-D) bonds. A rigid, immobile deuterated segment would produce a broad "Pake pattern," while increased molecular motion leads to a narrowing of this pattern. By analyzing the spectral lineshape as a function of temperature, researchers can quantify the type and rate of motion, such as rotational jumps or small-angle wobbling of the nonane (B91170) chain.
Probing Polymer Conformation with Neutron Scattering: Neutron scattering is a powerful technique for determining the structure and movement of polymers at a molecular level. The significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast variation" studies. If this compound were incorporated into a polymer blend, its deuterated segments would scatter neutrons differently from the protonated polymer matrix. This contrast enables techniques like Small-Angle Neutron Scattering (SANS) to determine the conformation (e.g., random coil, extended chain) and dimensions of the polymer chains containing the deuterated segment within the bulk material.
Below is an illustrative data table showing typical parameters that would be extracted from a hypothetical ²H-NMR study on a polymer system containing a deuterated probe similar to this compound.
| Parameter | Description | Typical Value | Technique |
| Quadrupolar Splitting (ΔνQ) | The separation between the two most prominent peaks in the ²H-NMR spectrum, related to the rigidity of the C-D bond. | 30 - 125 kHz | ²H-NMR |
| Spin-Lattice Relaxation (T1) | A time constant describing how the nuclear spins return to thermal equilibrium; sensitive to fast molecular motions (MHz to GHz range). | 10 ms (B15284909) - 2 s | ²H-NMR |
| Motional Correlation Time (τc) | The average time it takes for a molecule or a segment to rotate by one radian; indicates the speed of molecular dynamics. | 10⁻⁹ s - 10⁻³ s | ²H-NMR |
| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer chain or a labeled segment within it. | 2 - 15 nm | SANS |
This table is illustrative, based on typical data for deuterated probes in polymer systems.
Probing Interfacial Interactions in Complex Material Systems
Detailed Research Applications:
Interfacial Segregation and Width: In a blend of two immiscible polymers, a molecule with affinities for both phases, or one that is selectively grafted to one type of polymer chain, can be used to study the interface. By using a deuterated tracer and techniques like Neutron Reflectometry (NR) or SANS, the concentration profile of the deuterated species across the interface can be measured. This provides direct information on the width of the interface and whether the tracer molecule preferentially segregates to this boundary region.
Dynamics at Interfaces: The mobility of polymer chains is often significantly altered at an interface compared to the bulk material. By anchoring a deuterated probe like this compound at the interface (for example, by reacting one of its bromine ends to a surface or a specific polymer), its dynamics can be monitored using ²H-NMR. Such studies can reveal whether the interfacial region is more rigid or more mobile than the bulk, which has profound implications for properties like adhesion and mechanical toughness.
The following table provides hypothetical data from a neutron reflectometry experiment aimed at characterizing the interface in a bilayer polymer system using a deuterated tracer.
| Measurement | Description | Hypothetical Finding |
| Interfacial Width (σ) | The measure of the diffuseness of the boundary between two polymer layers. | 2.5 nm |
| Tracer Segregation (Φ_int) | The volume fraction of the deuterated tracer molecule at the interface compared to the bulk. | Enriched by 30% at the interface |
| Scattering Length Density Profile | A profile that maps the neutron scattering properties across the film thickness, revealing the location of deuterated components. | Peak in deuterium concentration observed at the polymer-polymer boundary |
This table is illustrative, based on typical data from neutron reflectometry studies of polymer interfaces.
Advanced Analytical Methodologies for Deuterated Alkane Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of organic compounds, including those labeled with stable isotopes. The replacement of hydrogen (¹H) with deuterium (B1214612) (²H) induces significant changes in the NMR experiment, providing unique avenues for confirming the success of deuteration and elucidating molecular structure. nih.gov
Deuterium (²H) NMR spectroscopy is the most direct method for confirming the incorporation of deuterium into a molecule. Although deuterium has a nuclear spin (I=1), its gyromagnetic ratio is much lower than that of a proton, and it is a quadrupolar nucleus, which leads to broader resonance signals compared to ¹H NMR. The key principle is that ²H nuclei resonate at a distinct frequency from ¹H nuclei, allowing for their selective detection without background interference from any remaining protons. rsc.org
In the case of 1,9-Dibromononane-d18, a ²H NMR spectrum would exhibit signals corresponding to the deuterons at each position along the nonane (B91170) chain. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, meaning the signals will appear at expected locations for an alkyl chain. rsc.org The presence of these signals provides definitive proof of deuteration. Furthermore, the integration of the ²H NMR signals can offer a quantitative measure of the deuterium incorporation at different sites, confirming the "perdeuterated" status of the molecule, where all hydrogen positions are occupied by deuterium.
Key Findings from ²H NMR of Deuterated Alkanes:
Direct Detection: Provides unambiguous evidence of D-C bond formation. rsc.org
Site Confirmation: The chemical shift (δ) confirms the location of the deuterium label. For deuterated alkanes, broad signals typically appear in the 0.8-1.6 ppm range. rsc.org
Reduced Couplings: The small gyromagnetic ratio of deuterium leads to significantly smaller coupling constants (J-couplings) compared to protons, often simplifying complex spectra.
While 1D ²H NMR confirms labeling, multi-dimensional NMR techniques are often required for the complete structural assignment of more complex deuterated molecules or to study their interactions. These advanced methods correlate different nuclei, providing through-bond or through-space connectivity information.
One powerful technique is the 2D Heteronuclear Correlation (HETCOR) experiment, such as the ²H-¹³C HETCOR. This experiment generates a two-dimensional plot where one axis represents the ²H chemical shifts and the other represents the ¹³C chemical shifts. acs.org A cross-peak on this plot indicates that a specific deuterium nucleus is directly bonded to a specific carbon nucleus. For this compound, this would allow for the unequivocal assignment of each deuterium signal to its corresponding carbon atom in the nonane backbone, providing a complete and unambiguous confirmation of the isotopic labeling pattern. acs.org
Perdeuteration is also a critical strategy in the NMR analysis of large biomolecules. By replacing most protons with deuterons, the remaining ¹H signals become much sharper due to the reduction of dipolar relaxation pathways, enabling the study of large protein structures that would otherwise be intractable by NMR. nih.gov
Deuterium (²H) NMR for Site-Specific Labeling Confirmation
Mass Spectrometry Techniques for Isotopic Purity and Distribution
Mass Spectrometry (MS) is a fundamental tool for analyzing isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions. This makes it exceptionally well-suited for determining the degree of deuteration and for use in highly accurate quantitative methods. cymitquimica.com
High-Resolution Mass Spectrometry (HRMS) can measure m/z values with extremely high accuracy (typically to four or more decimal places). This precision allows for the clear differentiation between molecules with very similar nominal masses. The molecular formula of non-deuterated 1,9-Dibromononane (B1346018) is C₉H₁₈Br₂, with a monoisotopic mass of 283.9775 Da. nih.gov
For the fully deuterated analogue, this compound (C₉D₁₈Br₂), the theoretical mass is significantly higher due to the replacement of 18 protons with 18 deuterons. HRMS can easily resolve the signal of the d18 isotopologue from the d17, d16, or other partially deuterated versions, as well as the unlabeled (d0) compound. By analyzing the mass spectrum, researchers can determine the isotopic distribution and calculate the isotopic purity with high confidence, ensuring the quality of the labeled standard.
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, renowned for its accuracy and precision. nih.govacs.org In this technique, a known quantity of an isotopically labeled standard, such as this compound, is added to a sample containing the unlabeled target analyte (1,9-Dibromononane). umsl.edunih.gov
Because the labeled standard is chemically identical to the analyte, it experiences the same behavior and potential losses during sample preparation, extraction, and introduction into the mass spectrometer. The instrument measures the relative intensity of the ion signals corresponding to the unlabeled analyte and the labeled internal standard. nih.gov Since the amount of added standard is known, this ratio allows for the precise calculation of the amount of the native analyte in the original sample. americanlaboratory.com This method effectively corrects for variations in sample recovery, making it a robust and reliable quantification strategy. nih.gov
| Analytical Technique | Primary Application for this compound | Key Information Obtained |
|---|---|---|
| ²H NMR Spectroscopy | Confirmation of Deuteration | Direct detection of C-D bonds; confirmation of label sites. |
| Multi-dimensional NMR | Structural Elucidation | Unambiguous assignment of D atoms to specific carbons in the chain. |
| High-Resolution MS (B15284909) | Isotopic Purity Analysis | Precise mass measurement to confirm full deuteration and quantify isotopic distribution. |
| Isotope Dilution MS | Quantitative Analysis | Acts as an internal standard for highly accurate quantification of unlabeled 1,9-Dibromononane. |
| FTIR/Raman Spectroscopy | Vibrational Analysis | Observation of C-D vibrational modes in a distinct spectral region, confirming deuteration. |
High-Resolution Mass Spectrometry for Precise Deuterium Content Determination
Vibrational Spectroscopy (e.g., FTIR, Raman) for Deuteration Effects on Molecular Vibrations
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to changes in atomic mass. The frequency of a molecular vibration is fundamentally dependent on the masses of the atoms in the bond. Replacing a hydrogen atom with a much heavier deuterium atom causes a significant and predictable shift in the vibrational frequencies of the associated bonds. researchgate.netiitm.ac.in
The most prominent effect is seen in the C-H stretching vibrations. In a typical alkane like 1,9-Dibromononane, C-H stretching modes appear in the FTIR and Raman spectra in the range of 2850–3000 cm⁻¹. When hydrogen is replaced by deuterium, the corresponding C-D stretching vibrations are observed at much lower frequencies, typically between 2100 and 2200 cm⁻¹. fau.denih.gov This large shift moves the C-D vibrational signals into a "spectral window" that is usually free from other fundamental vibrations, allowing for their clear and unambiguous observation. nih.govmdpi.com
This phenomenon makes vibrational spectroscopy a powerful complementary technique for confirming deuteration. The appearance of strong bands in the C-D stretching region and the corresponding depletion of intensity in the C-H stretching region serve as a definitive spectral signature of successful isotopic labeling. In some cases, the absence of Fermi resonance in C-D stretching regions, which can complicate C-H regions, can provide a clearer view of molecular structure and dynamics. ustc.edu.cn
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Typical C-D Frequency (cm⁻¹) | Frequency Ratio (νCH / νCD) |
| Stretching (ν) | ~2850 - 2960 | ~2100 - 2200 fau.de | ~1.3 - 1.4 |
| Bending (δ) | ~1350 - 1470 | ~1000 - 1100 fau.de | ~1.2 - 1.3 |
This table presents approximate frequency ranges for alkane C-H and C-D bonds based on published spectroscopic data. fau.decdnsciencepub.com
Theoretical and Computational Chemistry Studies on Deuterated Alkyl Halides
Molecular Dynamics Simulations for Understanding Deuteration Effects on Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org For a molecule like 1,9-dibromononane-d18, MD simulations can elucidate how the replacement of hydrogen with deuterium (B1214612) along the nonane (B91170) chain affects its structural dynamics and interactions with surrounding molecules.
Deuteration affects intramolecular vibrations, which can in turn alter intermolecular interactions. nih.gov In the context of long-chain alkanes, studies have shown that quantum effects, which are more pronounced with lighter isotopes, are significant. Path integral MD simulations on molecules like butane (B89635) and octane (B31449) have revealed that quantum effects lead to an increase in molar volume compared to classical calculations. nih.gov This suggests that deuteration, by reducing the magnitude of these quantum effects, could lead to a more compact molecular structure and altered bulk properties for this compound compared to its non-deuterated counterpart.
| Property | Typical Finding for H-Isotopologue | Expected Trend for D-Isotopologue (e.g., this compound) | Underlying Principle |
|---|---|---|---|
| Molar Volume | Base value | Slightly decreased | Reduced quantum zero-point energy and vibrational amplitude leads to more compact packing. nih.gov |
| Diffusion Coefficient | Base value | Slightly decreased | Increased molecular mass leads to slower dynamics. mdpi.com |
| Gauche/Trans Conformational Ratio | Equilibrium ratio | Slightly shifted | Changes in vibrational frequencies and zero-point energies can alter the relative stability of conformers. researchgate.net |
| Solvent Shell Structure | Defined structure | Subtly altered | Modified intermolecular interactions (e.g., weaker C-D···X vs. C-H···X hydrogen bonds) can change solvent organization. nih.gov |
Density Functional Theory (DFT) Calculations for Deuterium-Containing Reaction Pathways and Selectivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, transition states, and predicting selectivity in chemical reactions involving deuterated compounds. acs.org For this compound, DFT calculations can provide fundamental insights into its reactivity in processes like nucleophilic substitution (SN2) or elimination (E2) reactions.
Studies on the reactions of other alkyl halides show that deuteration can distinguish between competing reaction pathways. acs.org E2 reactions, for instance, typically exhibit a significant primary kinetic isotope effect (KIE), where the C-H bond-breaking step is rate-determining. Replacing hydrogen with deuterium at the β-position slows this step down considerably. acs.org In contrast, SN2 reactions often show a small inverse KIE (kH/kD < 1). acs.org DFT calculations can be used to model the transition state structures for these potential pathways for this compound, calculating the activation energies and predicting the KIE.
DFT is also a powerful tool for understanding the selectivity of deuteration reactions. ustc.edu.cn For example, in metal-catalyzed hydrogen isotope exchange (HIE) reactions, DFT can model the interaction of the substrate with the catalyst surface or complex. xmu.edu.cn These models help identify which C-H bonds are most likely to be activated, thereby predicting the regioselectivity of deuterium incorporation. ustc.edu.cn While this compound is already deuterated, DFT could be used to study its stability or its participation in further reactions, such as dehalogenation. rsc.orgajchem-a.com Calculations can rationalize how factors like steric hindrance and electronic effects, influenced by the two bromine atoms at opposite ends of the long alkyl chain, would dictate the outcome of a given transformation.
| Reaction Pathway | Calculated Parameter | Significance for this compound |
|---|---|---|
| SN2 Reaction | Activation Energy (ΔG‡) | Predicts the feasibility and rate of substitution at the C-Br centers. |
| E2 Reaction | Activation Energy (ΔG‡) | Predicts the likelihood of elimination to form an alkene. |
| Kinetic Isotope Effect (kH/kD) | Value > 1 (Normal) or < 1 (Inverse) | Helps to elucidate the rate-determining step of a reaction by comparing the reactivity of the deuterated vs. non-deuterated isotopologue. acs.org |
| Catalyst-Substrate Binding Energy | ΔEbinding | In catalytic reactions, this can explain the selectivity and efficiency of the process. xmu.edu.cn |
Quantum Chemical Calculations for Isotope Effects and Spectroscopic Predictions
Beyond DFT, other quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory, are employed for high-accuracy calculations of molecular properties. ajchem-a.combibliotekanauki.pl These methods are essential for precisely predicting the consequences of isotopic substitution, known as isotope effects, and for simulating spectra that can be compared with experimental measurements.
A primary consequence of substituting hydrogen with deuterium in this compound is the change in vibrational frequencies. Due to its greater mass, deuterium vibrates at a lower frequency in a C-D bond compared to hydrogen in a C-H bond. ajchem-a.combibliotekanauki.pl Quantum chemical calculations can accurately predict the full vibrational spectrum (e.g., IR and Raman) of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the positions of deuterium incorporation. The calculated frequency shifts between the deuterated and non-deuterated isotopologues provide a clear spectroscopic signature of deuteration. bibliotekanauki.pl
Quantum chemical calculations are also fundamental to understanding and quantifying kinetic isotope effects (KIEs). The KIE arises from the difference in zero-point vibrational energy (ZPVE) between the reactant and the transition state for the H- and D-substituted species. mdpi.com By calculating the vibrational frequencies of the molecule and its transition state structure, the ZPVE can be determined, allowing for a theoretical prediction of the KIE. This has been used to great effect in studying the mechanisms of SN2 and E2 reactions of alkyl halides. acs.org
Furthermore, isotope effects can manifest in NMR spectra. Deuteration can cause small but measurable shifts in the chemical shifts of nearby nuclei (typically 13C). Quantum chemical calculations can predict these deuterium isotope effects on NMR chemical shifts by computing the nuclear shielding constants for both the deuterated and non-deuterated molecules, providing another powerful tool for structural verification. mdpi.com
| Property | Effect of Deuteration | Typical Calculated Value/Observation |
|---|---|---|
| C-H/C-D Stretching Frequency | Red-shift (lower frequency) | C-H: ~2900-3000 cm-1; C-D: ~2100-2200 cm-1. ajchem-a.combibliotekanauki.pl |
| Zero-Point Vibrational Energy (ZPVE) | Lower for deuterated species | The C-D bond has a lower ZPVE than the C-H bond, making it effectively stronger. mdpi.com |
| Primary Kinetic Isotope Effect (kH/kD) | Depends on mechanism | Typically 2-7 for E2 reactions; 0.8-1.2 for SN2 reactions. acs.org |
| 13C NMR Isotope Shift | Small upfield shift for adjacent carbons | Typically < 1 ppm. |
Future Research Directions and Emerging Applications
Development of More Efficient and Regioselective Deuteration Methods
The synthesis of deuterated compounds like 1,9-dibromononane-d18 often involves hydrogen-deuterium (H-D) exchange reactions, which can be challenging. jst.go.jp Conventional methods for deuterating non-activated aliphatic carbons often require harsh conditions, such as high temperatures and pressures, along with expensive reagents. jst.go.jp The development of more efficient and selective deuteration methods is a key area of ongoing research.
Recent advancements have focused on catalytic processes that offer milder and more precise deuterium (B1214612) incorporation. bohrium.com For instance, charcoal-supported rhodium (Rh/C) catalysts have shown the ability to facilitate multiple H-D exchanges in non-activated alkanes at 160°C without the need for high-pressure hydrogen gas. jst.go.jp Furthermore, ruthenium on carbon (Ru/C) has been identified as an effective catalyst for the regioselective deuteration of primary and secondary alcohols at temperatures ranging from room temperature to 80°C. jst.go.jp
Catalytic transfer deuteration is another emerging technique that provides a mild approach for selectively introducing deuterium into molecules. bohrium.com Homogeneous transition metal-catalyzed reactions, in particular, often demonstrate high selectivity. bohrium.com Copper-catalyzed reactions have proven to be highly selective for a process known as transfer hydrodeuteration. marquette.edu Researchers are also exploring the use of NaOEt in EtOD as a simple and highly selective method for the enantioselective deuteration of certain amino acids, achieving high levels of deuterium incorporation. acs.org
The overarching goal is to develop scalable and environmentally friendly methods that allow for precise control over the location of deuterium atoms within a molecule. researchgate.net Such advancements would not only improve the synthesis of this compound but also expand the toolkit available for creating a wide range of specifically labeled compounds for various research applications.
Exploration of Novel Research Applications Beyond Current Scope
The unique properties of deuterated compounds are opening doors to new research applications. The replacement of protium (B1232500) (¹H) with deuterium (²H) creates a "tracer" that can be used to understand complex chemical, biological, and pharmaceutical systems by tracking the movement of the heavier isotope. llnl.gov This has significant implications for studying reaction mechanisms and kinetics. researchgate.net
One promising area is in the field of materials science. Deuterated organic molecules have been used to enhance the stability of organic light-emitting diodes (OLEDs) and reduce data transmission losses in optical fibers. llnl.govresearchgate.net In polymer science, deuterated polymers are used to encapsulate hydrogen targets and map the migration of shell material into the fusion core in inertial fusion energy (IFE) research. llnl.gov
Furthermore, deuterated compounds are valuable in paleoenvironmental reconstruction. Long-chain n-alkanes, similar in basic structure to the carbon backbone of 1,9-dibromononane (B1346018), are used as biomarkers to understand past climates and vegetation. ifremer.fr The stable isotopic composition of these molecules provides crucial data for these studies. ifremer.fr The development of new applications for compounds like this compound is an active area of investigation, driven by the increasing demand for advanced materials and analytical tools. researchgate.net
Integration of this compound in Multi-Isotopic Labeling Strategies
Isotopic labeling is a powerful technique used in various scientific disciplines, from drug development to materials science. chemicalsknowledgehub.comresearchgate.net Multi-isotopic labeling, which involves the use of multiple different isotopes within the same study, offers even greater insight. For example, in quantitative mass spectrometry, different isotopic forms of a labeling reagent can be used to compare multiple samples simultaneously. nih.gov
The integration of this compound into such strategies could be highly beneficial. For instance, in complex biological or environmental systems, using a combination of deuterated, ¹³C-labeled, and ¹⁵N-labeled compounds can help to unravel intricate metabolic pathways or reaction networks. nih.govunl.pt The use of multiple isotopes allows for more complex experimental designs and provides a higher level of detail in the resulting data. nih.gov
A significant advantage of deuterium labeling is its relatively low cost compared to other stable isotopes like ¹³C and ¹⁵N. nih.gov However, a challenge with deuterated compounds can be their chromatographic behavior, as they sometimes elute at different times than their non-deuterated counterparts in high-performance liquid chromatography (HPLC). nih.gov Careful experimental design is necessary to account for this.
Multicomponent reactions (MCRs) are emerging as an efficient way to synthesize complex, isotopically labeled molecules in a single step, which could facilitate the creation of multi-labeled compounds incorporating deuterated fragments derived from or similar to this compound. researchgate.netthieme-connect.de
Advancements in In Situ Characterization Techniques for Deuterated Systems
The ability to study materials and chemical systems in their operational environment, known as in situ or in operando characterization, is crucial for understanding their function and behavior. iucr.org Deuterated compounds like this compound play a vital role in several advanced characterization techniques.
Interactive Table: In Situ Characterization Techniques
| Technique | Role of Deuteration | Information Gained |
| Small-Angle Neutron Scattering (SANS) | Enhances contrast between different components in a mixture. iucr.org | Provides information on the nanostructure and morphology of materials like polymer blends. rsc.org |
| Neutron Radiography | Allows for the tracking of deuterated substances within a system. beilstein-journals.org | Used to study transport phenomena, such as water movement in fuel cells. beilstein-journals.org |
| Infrared (IR) Nanospectroscopy | Shifts vibrational frequencies, allowing for the distinction between otherwise similar chemical species. rsc.org | Enables quantitative mapping of the chemical composition of multicomponent systems at the nanoscale. rsc.org |
| Dynamic Nuclear Polarization (DNP) Enhanced Magic Angle Spinning (MAS) NMR | Can be used to probe intermolecular contacts between deuterated and non-deuterated components. nih.gov | Provides atomic-scale information on molecular structure, dynamics, and interactions in complex formulations. nih.gov |
These techniques are particularly powerful for studying polymer blends, composites, and biological systems. iucr.orgrsc.org For example, in SANS, the significant difference in neutron scattering length between hydrogen and deuterium allows researchers to "highlight" specific parts of a complex mixture. iucr.org Similarly, in IR nanospectroscopy, the carbon-deuterium bond has a distinct vibrational frequency, which helps to resolve overlapping spectral signals and allows for the quantitative analysis of multiphase systems. rsc.org
Ongoing advancements in these in situ techniques, coupled with the availability of specifically deuterated compounds, are expected to provide unprecedented insights into the structure and function of a wide range of materials. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,9-DIBROMONONANE-D18 with high isotopic purity in laboratory settings?
- Methodological Answer : Synthesis typically involves bromination of deuterated nonane precursors (e.g., nonane-D18) using brominating agents like PBr₃ or HBr under controlled conditions. Key steps include:
-
Deuterated Precursor Preparation : Use deuterated solvents (e.g., D₂O) and reagents to minimize proton contamination.
-
Reaction Optimization : Employ catalysts such as Cs₂CO₃ in DMF at 100–155°C to ensure complete bromination .
-
Purification : Column chromatography or recrystallization in deuterated solvents to isolate the product. Confirm isotopic purity via mass spectrometry .
Table 1: Example Synthesis Parameters
Parameter Condition Reference Catalyst Cs₂CO₃ Solvent DMF (deuterated) Temperature 100–155°C Purification Method Column chromatography
Q. How can researchers validate the structural and isotopic integrity of this compound using analytical techniques?
- Methodological Answer :
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Monitor retention indices (I = 1275) and isotopic clusters in mass spectra to confirm deuterium incorporation .
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR should show absence of proton signals, while ²H NMR confirms deuterium placement. Compare with non-deuterated analogs for reference .
Table 2: GC Parameters from NIST Data
Column Type Active Phase Temperature Retention Index (I) DB-5MS 5% Phenyl 100–300°C 1275
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in tightly sealed, deuterated solvent-compatible containers in ventilated areas. Avoid ignition sources .
- Waste Disposal : Segregate deuterated waste and consult specialized disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can mechanistic studies using this compound elucidate reaction pathways in cross-coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps. Use kinetic modeling (e.g., Eyring plots) to assess isotopic effects .
- Catalytic Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura couplings. Monitor deuterium retention in products via HRMS to infer bond-breaking steps .
Q. How should researchers address contradictions in isotopic labeling efficiency reported across studies?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in synthesis (e.g., solvent deuteration level, side reactions) using control experiments .
- Replication : Share raw data (e.g., GC-MS chromatograms, NMR spectra) via open-access platforms to enable cross-validation .
- Meta-Analysis : Compare isotopic purity thresholds across publications, adjusting for methodological variability (e.g., column type in GC analysis) .
Q. What strategies optimize the use of this compound in studying solvent isotope effects on reaction thermodynamics?
- Methodological Answer :
- Solvent Compatibility Testing : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Measure thermodynamic parameters (ΔH, ΔS) via calorimetry .
- Computational Modeling : Pair experimental data with DFT calculations to simulate deuterium’s impact on reaction energy profiles .
Key Considerations for Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
